Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazo[4,5-c]pyridine, which is a type of heterocyclic aromatic organic compound . The “Di-tert-butyl” indicates the presence of two tert-butyl groups, and “2-(2-ethoxy-2-oxoethyl)” suggests an ethoxy group attached to a carbonyl group .
Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the ethoxy and carbonyl groups could make it reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Crystal Structure Analysis Research on imidazo[1,2-a]pyridine derivatives, such as the study of crystal structures and Hirshfeld surface analysis, provides foundational knowledge for understanding the molecular architecture and intermolecular interactions of these compounds. Such analyses are crucial for designing materials with desired physical and chemical properties (Dhanalakshmi et al., 2018).
Synthetic Applications The synthesis and characterization of related compounds have broad implications for developing new pharmaceuticals and materials. For instance, the metal-free site-specific hydroxyalkylation of imidazo[1,2-a]pyridines showcases innovative methods for modifying these compounds, expanding their utility in synthetic chemistry (Jin et al., 2019). Another example is the use of di-tert-butyl ethynylimidodicarbonate for the β-aminoethylation of organic electrophiles, demonstrating the versatility of related reagents in synthesizing complex molecules (Beveridge et al., 2020).
Material Science and Nanoparticle Synthesis The study of precursor structural influences on the final ZnO nanoparticle morphology highlights the role of zinc alkoxy alkyl precursors in determining nanoparticle characteristics. This research underlines the importance of precursor selection in materials science, particularly in the synthesis of nanoparticles with specific applications in mind (Boyle et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ditert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O6/c1-8-27-16(24)11-15-21-13-9-10-22(17(25)28-19(2,3)4)12-14(13)23(15)18(26)29-20(5,6)7/h8-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHVMPYFKAHZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1C(=O)OC(C)(C)C)CN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.